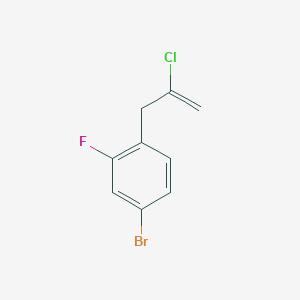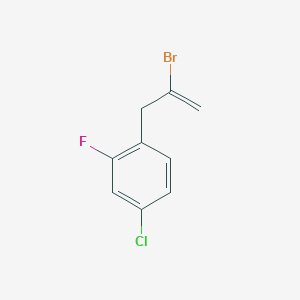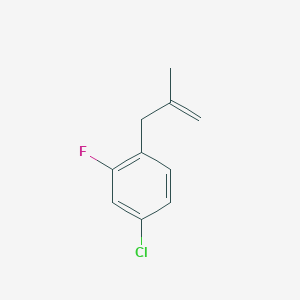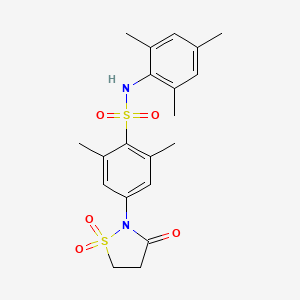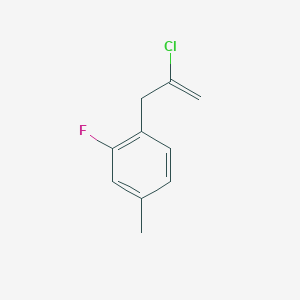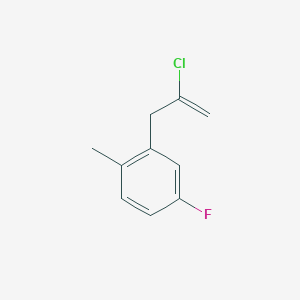
3-(5-Fluoro-2-methylphenyl)-1-propene
Übersicht
Beschreibung
“5-Fluoro-2-methylphenyl isocyanate” is an organic building block containing an isocyanate group . It’s also known as "4-fluoro-2-isocyanato-1-methylbenzene" .
Molecular Structure Analysis
The molecular formula for “5-Fluoro-2-methylphenyl isocyanate” is C8H6FNO . For a related compound, “Tris(5-fluoro-2-methylphenyl)phosphine”, the molecular formula is C21H18F3P .
Physical And Chemical Properties Analysis
For “5-Fluoro-2-methylphenyl isocyanate”, the boiling point is 186 °C, and the density is 1.176 g/mL at 25 °C . The refractive index is n20/D 1.515 .
Wissenschaftliche Forschungsanwendungen
Copolymerization with Styrene
Studies have shown that derivatives of 3-(5-Fluoro-2-methylphenyl)-1-propene, such as various ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been synthesized and copolymerized with styrene. This process involves the Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate, leading to the creation of novel copolymers. These copolymers have been analyzed for their composition, structure, thermal properties, and decomposition behaviors, demonstrating potential applications in materials science for creating new polymeric materials with specific thermal and structural properties (Kharas et al., 2016); (Kharas et al., 2017).
Antitumor Activity
Research into novel pyrimidinyl pyrazole derivatives incorporating 3-(5-Fluoro-2-methylphenyl)-1-propene units has shown promising antitumor activities. These compounds have been evaluated for their cytotoxic activities against various tumor cell lines both in vitro and in vivo, with some derivatives showing significant potency. This highlights the potential of 3-(5-Fluoro-2-methylphenyl)-1-propene derivatives in the development of new anticancer therapies (Naito et al., 2005).
Electronic Properties in Polythiophenes
The incorporation of 3-(5-Fluoro-2-methylphenyl)-1-propene derivatives into conjugated polythiophenes has been studied to understand its effect on the electronic properties of these materials. Such research is crucial for the development of electronic and optoelectronic devices, as it provides insights into how specific substitutions can influence the overall performance of polymeric semiconductors (Gohier et al., 2013).
Fluorine Bond Formation in Organic Synthesis
Research into the reactivity of 3-(5-Fluoro-2-methylphenyl)-1-propene derivatives with fluoro complexes of ruthenium(II) has provided valuable insights into fluorine bond formation. Such studies are important for the field of organic synthesis, particularly in the development of fluorinated organic compounds, which are of significant interest in pharmaceuticals, agrochemicals, and materials science (Barthazy et al., 1999).
Photopolymerization and Material Science
Derivatives of 3-(5-Fluoro-2-methylphenyl)-1-propene have been explored in the synthesis of novel copolymers with unique properties suitable for advanced material applications. These studies have focused on the synthesis, characterization, and potential applications of such copolymers in various fields, including advanced coatings, adhesives, and composite materials (Hussain et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluoro-1-methyl-2-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-3-4-9-7-10(11)6-5-8(9)2/h3,5-7H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMUXIWRUOSJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-2-methylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



